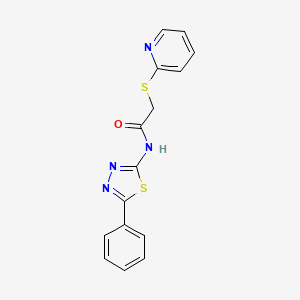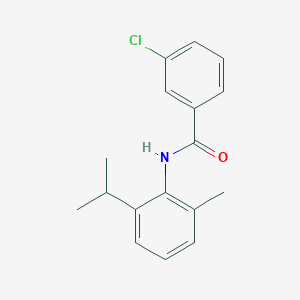![molecular formula C12H12N4O2S B5683658 N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5683658.png)
N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer drug. It works by targeting and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells and contribute to their survival and resistance to chemotherapy.
Mecanismo De Acción
N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide works by binding to the hydrophobic groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, preventing them from inhibiting the pro-apoptotic proteins Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in programmed cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo, with minimal effects on normal cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, this compound has been shown to enhance the efficacy of existing chemotherapy drugs and overcome drug resistance in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide is its specificity for anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. This makes it a promising candidate for targeted cancer therapy. However, this compound has some limitations in lab experiments, including its poor solubility in water and its susceptibility to degradation in vivo.
Direcciones Futuras
There are several potential future directions for research on N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide and related compounds. One area of focus is the development of more potent and selective inhibitors of anti-apoptotic proteins. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound therapy. Finally, there is ongoing research into the use of this compound in combination with other cancer therapies, including chemotherapy and immunotherapy, to enhance their efficacy and overcome drug resistance.
Métodos De Síntesis
N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide was first synthesized by Abbott Laboratories in 2004 using a combination of organic synthesis and high-throughput screening. The initial lead compound was identified through a screening process that involved testing over 400,000 compounds for their ability to bind to Bcl-2. This lead compound was then optimized through a series of chemical modifications to improve its potency and selectivity.
Aplicaciones Científicas De Investigación
N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown promising results in a wide range of cancer types, including lymphoma, leukemia, melanoma, and lung, breast, and colon cancers. This compound has also been shown to enhance the efficacy of existing chemotherapy drugs and overcome drug resistance in cancer cells.
Propiedades
IUPAC Name |
N-[(1-acetylbenzimidazol-2-yl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-7(17)13-12(19)15-11-14-9-5-3-4-6-10(9)16(11)8(2)18/h3-6H,1-2H3,(H2,13,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULULYQYBXFVTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=NC2=CC=CC=C2N1C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)

![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)
![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)
![4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate](/img/structure/B5683662.png)


![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)